3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and indoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions
Preparation of Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of Indole Moiety: The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of Propanamide Side Chain: The final step involves the formation of the propanamide side chain through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its benzodiazepine core suggests possible applications in neuroscience, particularly in the modulation of GABA receptors.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure indicates possible applications as an anxiolytic, anticonvulsant, or sedative agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In the industrial sector, the compound may be used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The indole moiety may interact with serotonin receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Lorazepam: Another benzodiazepine with similar therapeutic effects.
Uniqueness
What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide apart is its combined benzodiazepine and indole structure. This dual functionality may offer a broader range of biological activities and therapeutic applications compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)indol-4-yl]propanamide |
InChI |
InChI=1S/C24H26N4O3/c1-15(2)14-28-13-12-16-18(8-5-9-21(16)28)25-22(29)11-10-20-24(31)26-19-7-4-3-6-17(19)23(30)27-20/h3-9,12-13,15,20H,10-11,14H2,1-2H3,(H,25,29)(H,26,31)(H,27,30) |
InChI Key |
APTKBOLRYUKEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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